molecular formula C6H6N6O B585575 5-(4H-1,2,4-triazol-4-yl)-1H-pyrazole-4-carboxamide CAS No. 1346604-13-4

5-(4H-1,2,4-triazol-4-yl)-1H-pyrazole-4-carboxamide

Numéro de catalogue: B585575
Numéro CAS: 1346604-13-4
Poids moléculaire: 178.155
Clé InChI: LMEGOYJADZSMBE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

5-(4H-1,2,4-triazol-4-yl)-1H-pyrazole-4-carboxamide is a chemical compound of significant interest in medicinal chemistry and biochemical research, primarily recognized for its role as a kinase inhibitor. Its core structure, featuring a 1,2,4-triazole and a pyrazole carboxamide, is commonly associated with interactions with the ATP-binding sites of various kinases. This compound has been identified as a key intermediate or active scaffold in the development of therapeutics, particularly in the context of Janus kinase (JAK) inhibition . Research indicates its applicability in studying intracellular signaling pathways, such as the JAK-STAT pathway, which is crucial in immune response regulation, inflammatory processes, and oncogenesis. The compound's mechanism of action involves competitively inhibiting kinase activity, thereby modulating downstream signal transduction and enabling researchers to probe the functional outcomes of pathway disruption in cellular and disease models. Its value extends to high-throughput screening assays, target validation, and structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity for specific kinase targets. This product is intended for research and laboratory applications only and is not for diagnostic, therapeutic, or any other human use.

Propriétés

IUPAC Name

5-(1,2,4-triazol-4-yl)-1H-pyrazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N6O/c7-5(13)4-1-8-11-6(4)12-2-9-10-3-12/h1-3H,(H2,7,13)(H,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMEGOYJADZSMBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC(=C1C(=O)N)N2C=NN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40158857
Record name 5-(4H-1,2,4-Triazol-4-yl)-1H-pyrazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40158857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1346604-13-4
Record name 5-(4H-1,2,4-Triazol-4-yl)-1H-pyrazole-4-carboxamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1346604134
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-(4H-1,2,4-Triazol-4-yl)-1H-pyrazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40158857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(4H-1,2,4-TRIAZOL-4-YL)-1H-PYRAZOLE-4-CARBOXAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/08NO0BP96Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Mécanisme D'action

Activité Biologique

5-(4H-1,2,4-triazol-4-yl)-1H-pyrazole-4-carboxamide is a compound with significant potential in medicinal chemistry, particularly due to its diverse biological activities. This article delves into the biological activity of this compound, examining its pharmacological properties, mechanisms of action, and relevant case studies.

Basic Information

  • Molecular Formula : C₆H₆N₆O
  • Molecular Weight : 178.15 g/mol
  • CAS Number : 1346604-13-4
  • IUPAC Name : 5-(1,2,4-triazol-4-yl)-1H-pyrazole-4-carboxamide
  • Stereochemistry : Achiral

Structural Representation

The structural formula can be represented as:

NC O C1C NN C 1N2C NN C2\text{NC O C}_1\text{C NN C }_1\text{N}_2\text{C NN C}_2

Biological Activities

This compound exhibits a range of biological activities, including:

1. Antimicrobial Activity

Research indicates that compounds within the pyrazole family demonstrate notable antimicrobial properties. For instance, derivatives of pyrazole have shown effectiveness against various bacterial strains such as E. coli and Staphylococcus aureus. A study highlighted that certain pyrazole derivatives exhibited significant inhibition rates against these pathogens, suggesting that the presence of specific functional groups enhances their antibacterial efficacy .

2. Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects. A review noted that pyrazole derivatives could inhibit pro-inflammatory cytokines like TNF-α and IL-6. In particular, compounds similar to this compound demonstrated up to 85% inhibition of TNF-α at certain concentrations .

3. Anticancer Potential

The anticancer activity of pyrazole derivatives has been a focal point in recent studies. For example, some compounds have been shown to induce apoptosis in cancer cell lines and inhibit tumor growth in vivo. The structural modifications of pyrazole rings were found to significantly affect their cytotoxicity against various cancer cells .

4. Other Biological Activities

Additional studies have reported the potential of pyrazole derivatives in other therapeutic areas such as anticonvulsant and analgesic activities. The modification of the pyrazole scaffold can lead to enhanced pharmacological profiles suitable for treating neurological disorders .

Table: Summary of Biological Activities

Activity TypeFindingsReferences
AntimicrobialEffective against E. coli and S. aureus with significant inhibition rates
Anti-inflammatoryUp to 85% inhibition of TNF-α and IL-6 at specific concentrations
AnticancerInduces apoptosis in various cancer cell lines; structural modifications enhance activity
AnticonvulsantExhibited promising results in animal models for seizure control

Research Highlights

  • Antimicrobial Study : A series of novel pyrazole derivatives were synthesized and tested against multiple bacterial strains. Compound variants with specific amide linkages showed enhanced activity compared to traditional antibiotics .
  • Anti-inflammatory Research : The anti-inflammatory potential was evaluated through in vitro assays measuring cytokine levels post-treatment with pyrazole derivatives. Results indicated a strong correlation between structural features and anti-inflammatory efficacy .
  • Anticancer Investigation : A recent study focused on the mechanism by which pyrazole compounds induce apoptosis in cancer cells through caspase activation pathways, revealing their potential as chemotherapeutic agents .

Comparaison Avec Des Composés Similaires

Triazole vs. Tetrazole Substitution

Compounds such as 3a (5-((4H-1,2,4-triazol-4-yl)amino)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde) and 3b (5-((1H-tetrazol-5-yl)amino)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde) demonstrate that replacing triazole with tetrazole alters electronic density and hydrogen-bonding capacity. Tetrazoles (5-membered ring with four nitrogens) exhibit higher acidity (pKa ~4.9) compared to triazoles (pKa ~10.2), influencing solubility and receptor interactions .

Carboxamide vs. Ester Functionalization

This difference impacts pharmacokinetic properties such as metabolic stability and membrane permeability .

Méthodes De Préparation

Coupling Reactions Using Diazonium Salts

Aryl diazonium salts are employed to introduce the triazole moiety via coupling reactions:

  • Step 1 : Generating diazonium chloride from 4H-1,2,4-triazole-4-amine under acidic conditions (HCl/NaNO₂) .

  • Step 2 : Coupling the diazonium salt with 5-amino-1H-pyrazole-4-carboxamide in the presence of sodium acetate .

Optimized Parameters :

ComponentRole
Sodium acetatepH buffering
Ethanol/waterSolvent system
Reaction time4–6 hours
Yield50–68%

This route is notable for regioselectivity but requires strict temperature control (0–5°C) during diazotization .

Modification of Allopurinol Synthesis Pathways

As an impurity in allopurinol production, 5-(4H-1,2,4-triazol-4-yl)-1H-pyrazole-4-carboxamide is synthesized via side reactions during purine analog formation :

  • Pathway :

    • Condensation of hypoxanthine analogs with formamide derivatives.

    • Unintended cyclization under high-temperature conditions (120–150°C) .

Key Observations :

  • The compound forms as a byproduct when triethyl orthoformate is used in excess .

  • Yield correlates with reaction time: 8–12% after 24 hours .

Microwave-Assisted Solid-Phase Synthesis

Recent advances employ microwave irradiation to accelerate cyclocondensation:

  • Protocol :

    • Mix 5-amino-1H-pyrazole-4-carboxamide and triazole precursors.

    • Irradiate at 150°C for 15–20 minutes in a sealed vessel .

Advantages :

  • Reaction time reduced from hours to minutes.

  • Yield improvement to 80–85% .

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Cyclocondensation60–7595–98HighModerate
Diazonium coupling50–6890–95ModerateLow
Allopurinol pathway8–1285–90LowHigh
Microwave-assisted80–8598–99HighHigh

Critical Process Considerations

  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/methanol) is essential to remove unreacted amines and salts .

  • Side Reactions : Over-alkylation or decomposition occurs above 100°C, necessitating precise temperature control .

  • Catalysts : Pyridine or DMAP improves reaction rates but may complicate downstream purification .

Industrial-Scale Production Insights

Pharmaceutical manufacturers prioritize the cyclocondensation method due to:

  • Compatibility with continuous flow reactors.

  • Lower solvent waste compared to diazonium routes .

  • Typical batch size: 10–50 kg with 92–95% purity after crystallization .

Emerging Techniques and Research Gaps

  • Enzymatic Synthesis : Preliminary studies using transaminases show potential for greener production but remain experimental.

  • Photocatalytic Methods : Limited to small-scale trials with yields <30%.

  • Unresolved Challenges : Improving yields in Allopurinol-derived pathways and reducing heavy metal catalysts in cyclocondensation .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-(4H-1,2,4-triazol-4-yl)-1H-pyrazole-4-carboxamide, and how can reaction conditions be optimized to improve yield?

  • Methodology : The compound can be synthesized via cyclocondensation of precursors such as ethyl acetoacetate, DMF-DMA, and phenylhydrazine, followed by hydrolysis to yield the carboxamide derivative (as described in pyrazole-4-carboxylic acid analogs) . Optimization involves adjusting solvent systems (e.g., THF/water mixtures), temperature (50–80°C), and catalysts (e.g., copper sulfate/sodium ascorbate for click chemistry) to enhance regioselectivity and purity .
  • Data : Typical yields range from 65% to 79% under optimized conditions, with purification via silica gel chromatography .

Q. How can structural characterization of this compound be performed using X-ray crystallography?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures. For example, analogous pyrazole-triazole hybrids were refined to an R-factor of 0.040 using SHELXL .
  • Data : Crystallographic parameters (e.g., space group P21/cP2_1/c, unit cell dimensions) and hydrogen bonding networks should be analyzed using ORTEP-3 or WinGX for visualization .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

  • Methodology :

  • NMR : 1H^1H and 13C^{13}C NMR to verify substituent positions (e.g., pyrazole C-H signals at δ 8.8–9.2 ppm and triazole protons at δ 7.3–8.0 ppm) .
  • IR : Confirm carboxamide C=O stretching (~1670 cm1^{-1}) and triazole C-N vibrations (~1540 cm1^{-1}) .
  • MS : High-resolution mass spectrometry (HRMS) to validate molecular ion peaks (e.g., m/z 236.0805 for a related triazole-pyrazole hybrid) .

Advanced Research Questions

Q. How can computational methods predict the bioactivity of this compound derivatives?

  • Methodology : Perform molecular docking (e.g., AutoDock Vina) to assess binding affinity to target proteins (e.g., kinases or receptors). Density Functional Theory (DFT) calculations (using Gaussian or Amsterdam Density Functional software) can optimize geometries and predict electronic properties (e.g., HOMO-LUMO gaps) .
  • Data : Docking scores (e.g., binding energy ≤ −8.0 kcal/mol) and electrostatic potential maps guide SAR studies .

Q. What strategies resolve contradictions in biological activity data for analogs of this compound?

  • Methodology :

  • Statistical Analysis : Use ANOVA or multivariate regression to identify outliers in cytotoxicity assays (e.g., IC50_{50} variations across cell lines) .
  • Structural Reanalysis : Re-examine SC-XRD data for conformational polymorphisms or solvent effects that may alter bioactivity .
  • Control Experiments : Validate purity via HPLC (>95%) and rule out off-target effects using kinase profiling panels .

Q. How does isosteric replacement of the 1,2,4-triazole moiety affect the compound’s physicochemical properties?

  • Methodology : Replace 1,2,4-triazole with 1,2,3-triazole and compare logP (lipophilicity), solubility (via shake-flask method), and thermal stability (DSC/TGA). For example, 1,2,3-triazole analogs show increased aqueous solubility due to enhanced polarity .
  • Data : logP values decrease by ~0.5 units, and melting points shift by 10–20°C, indicating altered crystallinity .

Q. What experimental design principles apply to SAR studies of this compound’s derivatives?

  • Methodology :

  • Fragment-Based Design : Introduce substituents (e.g., halogens, methyl groups) at positions 1 and 3 of the pyrazole ring to modulate steric and electronic effects .
  • Parallel Synthesis : Use combinatorial chemistry (e.g., Ugi-azide reactions) to generate diverse libraries. For example, 4-chlorophenyl and 4-fluorophenyl derivatives were synthesized in parallel to assess halogen effects .
  • In Silico Screening : Prioritize derivatives with predicted ADMET profiles (e.g., CNS permeability, metabolic stability) using QSAR models .

Data Contradictions and Validation

  • Synthetic Yield Discrepancies : Variations in yields (e.g., 66% vs. 79% for similar routes) may arise from solvent purity or reaction time. Replicate experiments under inert atmospheres (N2_2/Ar) to minimize oxidation .
  • Biological Activity Variability : Inconsistent IC50_{50} values across studies may reflect differences in cell culture conditions (e.g., serum concentration, passage number). Standardize protocols using CLSI guidelines .

Key Software and Tools

Task Tools Reference
Crystallographic RefinementSHELXL, WinGX
Molecular VisualizationORTEP-3, Mercury
Computational ChemistryGaussian, Amsterdam Density Functional

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(4H-1,2,4-triazol-4-yl)-1H-pyrazole-4-carboxamide
Reactant of Route 2
5-(4H-1,2,4-triazol-4-yl)-1H-pyrazole-4-carboxamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.